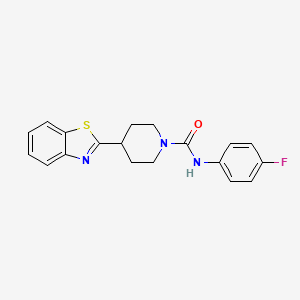

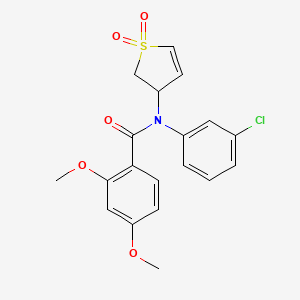

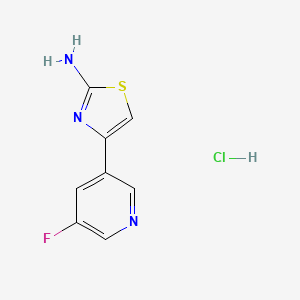

4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as 4-BTPC, is a novel benzothiazole-based compound that has recently been explored for its potential applications in the medical, pharmaceutical, and chemical fields. 4-BTPC is a synthetic molecule that is created through a chemical synthesis process and can be used for a variety of purposes.

Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds related to Hoechst 33258, which shares a structural motif with the benzothiazole family, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA. This property is exploited in fluorescent DNA staining, useful in cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content via flow cytometry. Such compounds are also investigated for their potential as radioprotectors and topoisomerase inhibitors, indicating a starting point for rational drug design (Issar & Kakkar, 2013).

Heterocyclic Chemistry and Drug Development

The benzothiazole and pyridine derivatives present in 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide are part of a larger family of compounds that exhibit a wide range of biological and electrochemical activities. These activities include antimicrobial and anticancer properties, as well as significant spectroscopic and magnetic properties. The versatility of these compounds in heterocyclic chemistry underscores their potential in drug development and other scientific applications (Boča, Jameson, & Linert, 2011).

Central Nervous System (CNS) Drug Synthesis

Research into functional chemical groups capable of acting on the CNS has identified heterocycles with nitrogen (N), sulfur (S), and oxygen (O) as prominent candidates. These compounds, including those with benzothiazole structures, are explored for their potential effects ranging from depression to euphoria and convulsion. Such investigations aim to identify lead molecules for the synthesis of novel CNS drugs, highlighting the importance of structural diversity in medicinal chemistry (Saganuwan, 2017).

Optoelectronic Material Development

Quinazolines and pyrimidines, related to the benzothiazole class, have been extensively researched for their application in electronic devices due to their luminescent properties. These compounds, when incorporated into π-extended conjugated systems, demonstrate significant potential in the creation of novel optoelectronic materials. This includes applications in organic light-emitting diodes (OLEDs), colorimetric pH sensors, and dye-sensitized solar cells, indicating the broad utility of these heterocycles beyond pharmaceuticals (Lipunova et al., 2018).

Antimicrobial and Anticancer Potential

Benzothiazole derivatives are recognized for their wide spectrum of antimicrobial and anticancer activities. The structure of benzothiazole, particularly the 2-arylbenzothiazole moiety, is under exploration for the development of antitumor agents. This research indicates the growing importance of the benzothiazole nucleus in drug discovery, offering a promising avenue for the development of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c20-14-5-7-15(8-6-14)21-19(24)23-11-9-13(10-12-23)18-22-16-3-1-2-4-17(16)25-18/h1-8,13H,9-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQUPLLGCHBKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)

![N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942195.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2942196.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2942198.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2942199.png)